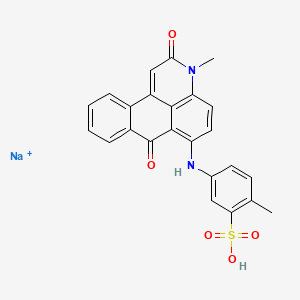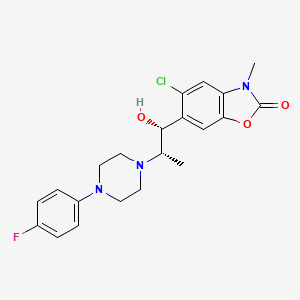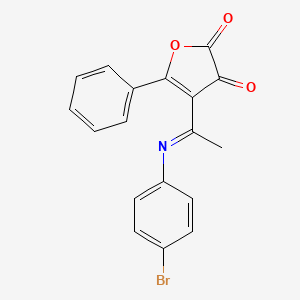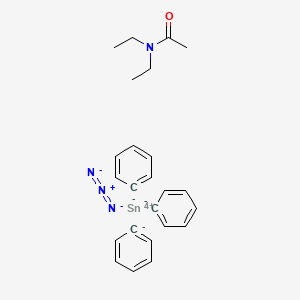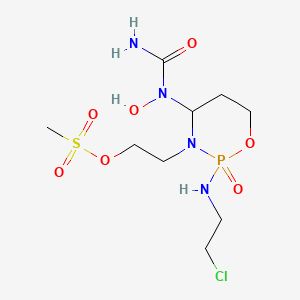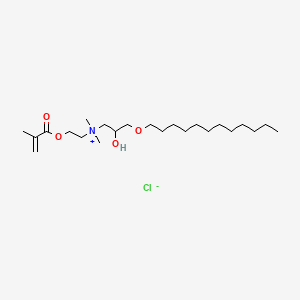
(3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyloxy chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil phases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the following steps:
Alkylation: The reaction begins with the alkylation of dimethylamine with 3-chloro-2-hydroxypropyl dodecyl ether to form the intermediate compound.
Quaternization: The intermediate is then quaternized with 2-(2-methyl-1-oxoallyl)oxyethyl chloride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The quaternary ammonium group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often involved.
Major Products:
Oxidation: Products include oxidized derivatives of the hydroxypropyl group.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology:
- Employed in cell culture studies to investigate membrane interactions due to its amphiphilic nature.
Medicine:
- Potential applications in drug delivery systems, leveraging its ability to interact with both hydrophilic and hydrophobic environments.
Industry:
- Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of (3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with lipid bilayers and proteins. The long hydrophobic chain inserts into lipid membranes, disrupting their structure, while the quaternary ammonium group interacts with negatively charged components, leading to changes in membrane permeability and function.
Comparaison Avec Des Composés Similaires
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a similar structure but a different alkyl chain length.
Benzalkonium chloride: A widely used disinfectant with a similar quaternary ammonium group but different alkyl substituents.
Uniqueness:
- The unique combination of a long dodecyloxy chain and a quaternary ammonium group in (3-(Dodecyloxy)-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride provides distinct amphiphilic properties, making it particularly effective in applications requiring interaction with both hydrophilic and hydrophobic phases.
Propriétés
Numéro CAS |
93942-69-9 |
|---|---|
Formule moléculaire |
C23H46ClNO4 |
Poids moléculaire |
436.1 g/mol |
Nom IUPAC |
(3-dodecoxy-2-hydroxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C23H46NO4.ClH/c1-6-7-8-9-10-11-12-13-14-15-17-27-20-22(25)19-24(4,5)16-18-28-23(26)21(2)3;/h22,25H,2,6-20H2,1,3-5H3;1H/q+1;/p-1 |
Clé InChI |
XOMIGPCQFPTNGG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOCC(C[N+](C)(C)CCOC(=O)C(=C)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


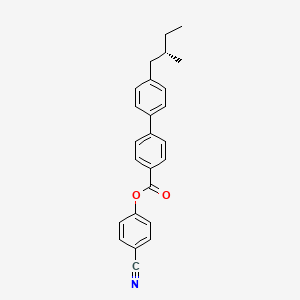
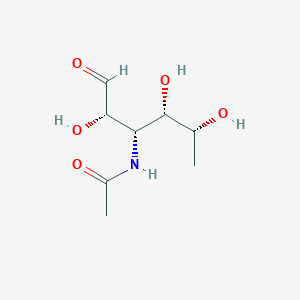


![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)

